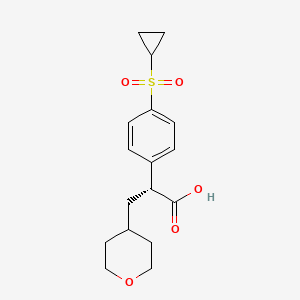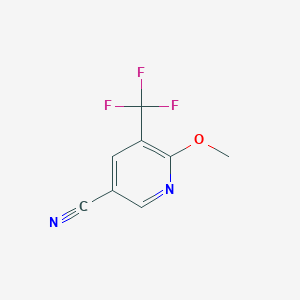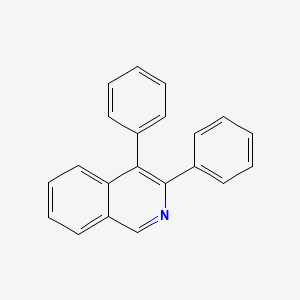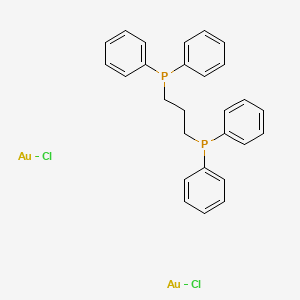
Bis(chlorogold(I)) 1,3-Bis(diphenylphosphino)propan
Übersicht
Beschreibung
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a useful research compound. Its molecular formula is C27H26Au2Cl2P2 and its molecular weight is 877.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse in der organischen Synthese
Bis(chlorogold(I)) 1,3-Bis(diphenylphosphino)propan: ist ein wertvoller Katalysator in der organischen Synthese. Seine Fähigkeit, die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zu ermöglichen, macht ihn zu einem wichtigen Werkzeug für den Aufbau komplexer organischer Moleküle. Diese Verbindung ist besonders nützlich in Reaktionen wie Hydroaminierung und Hydroalkoxylierung, bei denen sie die Addition von Aminen oder Alkoholen über ungesättigte Kohlenstoffbindungen unterstützt .
Krebsforschung
Gold(I)-Phosphin-Komplexe, einschließlich dieser Verbindung, werden auf ihre potenziellen krebshemmenden Eigenschaften untersucht. Es ist bekannt, dass sie Autophagie in Krebszellen induzieren, ein Prozess, der zum Zelltod führen kann und als vielversprechender Weg für die Krebstherapie gilt .
Lumineszierende Materialien
Dieser Gold(I)-Komplex wird bei der Entwicklung von lumineszierenden Materialien verwendet, insbesondere bei der Herstellung von Triplett-Lumineszenz-Leuchtdioden (LEDs). Diese LEDs haben eine niedrige Einschaltsspannung, was sie zu energieeffizienten Optionen für Display- und Beleuchtungstechnologien macht .
Wirkmechanismus
Target of Action
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a gold catalyst . It primarily targets transition metal-catalyzed cross-coupling reactions . The compound’s ability to coordinate well with metals via monodentate or bidentate manner makes it useful in the development of biologically active metal coordination complexes .
Mode of Action
The compound interacts with its targets by facilitating the cross-coupling reactions . This interaction results in the formation of new chemical bonds, leading to the synthesis of complex organic compounds .
Biochemical Pathways
It is known to be involved in suzuki-miyaura coupling, sonogashira coupling, and negishi coupling reactions . These reactions are crucial for the synthesis of various biologically active compounds.
Result of Action
The molecular and cellular effects of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane’s action are largely dependent on the specific reactions it catalyzes. In general, it facilitates the formation of new chemical bonds, leading to the synthesis of complex organic compounds .
Eigenschaften
IUPAC Name |
chlorogold;3-diphenylphosphanylpropyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2Au.2ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;;/h1-12,14-21H,13,22-23H2;;;2*1H/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQGWXOIOXYBFK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Au2Cl2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504777 | |
| Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72428-60-5 | |
| Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)


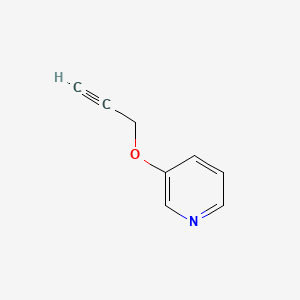





![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)

